N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of active methylene reagents with various substrates to yield pyran, pyridine, and pyridazine derivatives. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and reacted with a variety of active methylene reagents, showcasing a method that could be relevant to the synthesis of the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed, revealing its crystallization in the triclinic crystal system (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
The reactivity of compounds with similar structures has been explored in various studies. For instance, the reaction of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with different reagents led to the synthesis of various thio-substituted derivatives, highlighting the chemical reactivity of such compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Physical Properties Analysis
The physical properties of compounds with similar chemical structures, such as crystal system parameters and hydrogen bond interactions, have been detailed through spectroscopic and crystallographic studies. This type of analysis contributes to our understanding of the compound's stability and reactivity (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds often involve spectroscopic characterization and reactivity studies. These studies provide insights into the compound’s reactivity and potential interactions with other chemicals, which is crucial for understanding its behavior in various conditions (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles to yield diverse heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research demonstrates the compound's utility in expanding the range of heterocyclic compounds through heterocyclic synthesis techniques (Mohareb et al., 2004).
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates
This study outlines a synthetic approach to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates toward active methylene reagents was explored, leading to the synthesis of diverse heterocyclic derivatives. Such research aids in the development of novel synthetic methods for heterocyclic compounds (Mohareb et al., 2004).
Pyridine-2(1H)-thione in Heterocyclic Synthesis
The synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives were explored using 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide as a starting material. This study illustrates the compound's potential in synthesizing heterocyclic compounds with antimicrobial properties (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(14-6-10-24-12-14)20-8-9-22-17(13-4-5-13)11-16(21-22)15-3-1-2-7-19-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHHLBQPCDPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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